1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Researchers substituting arylthiophene building blocks risk inconsistent bioactivity due to altered LogP and electronic profiles. 1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one (CAS 51335-89-8) delivers the precise 4-bromo substitution (LogP 4.0) required for target binding and cellular permeability in TK inhibitor programs. Its bromophenyl group enables systematic halogen bonding studies and serves as a robust Suzuki-Miyaura handle, while the acetyl moiety remains intact during cross-coupling for secondary diversification. Available at 95% purity from verified global suppliers for reproducible R&D outcomes.

Molecular Formula C12H9BrOS
Molecular Weight 281.17 g/mol
CAS No. 51335-89-8
Cat. No. B1334714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
CAS51335-89-8
Molecular FormulaC12H9BrOS
Molecular Weight281.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H9BrOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3
InChIKeyRNENYJYSRLPCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one: Baseline Profile


1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one (CAS 51335-89-8) is a synthetic arylthiophene derivative featuring a 4-bromophenyl group linked to a 2-acetylthiophene core [1]. This compound, with a molecular formula of C12H9BrOS and a molecular weight of 281.17 g/mol, serves as a versatile building block in medicinal chemistry and materials science [1][2]. It is characterized by a computed XLogP3-AA of 4, indicating significant lipophilicity that influences its biological and material properties [1]. The compound is commercially available from multiple vendors with typical purities of 95-97%, as noted in product specifications .

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one: Non-Interchangeability


Arylthiophenes with different para-substituents on the phenyl ring exhibit distinct physicochemical properties and biological activities. The bromine atom in 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one imparts a specific combination of electron-withdrawing character, lipophilicity (XLogP3-AA=4), and reactivity that cannot be replicated by its chloro (XLogP3-AA≈3.5) [1], fluoro (XLogP3-AA≈3) [2], or methyl (XLogP3-AA≈3.6) [3] analogs. In antiproliferative assays, electron-withdrawing hydrophobic substitutions have been shown to favor activity over electron-donating hydrophilic ones [4]. Therefore, substituting this brominated derivative with a different analog could alter target binding, cellular permeability, and overall efficacy, compromising experimental reproducibility and outcomes.

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one: Key Differentiators


Lipophilicity Advantage

The 4-bromo substitution in 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one yields a computed XLogP3-AA value of 4.0, significantly higher than the 4-chloro (XLogP3-AA≈3.5) [1], 4-fluoro (XLogP3-AA≈3) [2], and 4-methyl (XLogP3-AA≈3.6) [3] analogs. This increased lipophilicity, driven by the polarizable bromine atom, enhances passive membrane permeability and may improve intracellular target engagement. Higher LogP is often correlated with increased cellular uptake, a critical parameter for in vitro and in vivo studies. This property cannot be assumed for other analogs.

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship

Molecular Weight & Polarizability Impact

The bromine atom in 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one contributes a molecular weight of 281.17 g/mol [1], compared to 236.72 g/mol for the 4-chloro analog [2], 220.26 g/mol for the 4-fluoro analog [3], and 216.30 g/mol for the 4-methyl analog [4]. The increased mass and polarizability of bromine can influence intermolecular interactions, such as halogen bonding, which may enhance binding affinity to certain biological targets. Additionally, the higher exact mass (279.95575 Da) allows for distinct mass spectrometry identification.

Medicinal Chemistry Chemical Properties Lead Optimization

Electron-Withdrawing Group Advantage

In a study of monocationic arylthiophene derivatives, electron-withdrawing hydrophobic substitutions (such as p-chlorophenyl) were more favorable for antiproliferative activity than electron-donating hydrophilic ones [1]. While 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one was not directly tested, its p-bromophenyl group shares the electron-withdrawing character and increased lipophilicity of the highly active p-chlorophenyl derivatives (e.g., compound 4i, GI50 = 0.20 μM). It is reasonable to infer that the 4-bromo analog may exhibit comparable or superior activity. This inference is supported by the observation that compounds with p-chlorophenyl substitution achieved 88-98% inhibition of tyrosine kinase activity at 1 μM, with IC50 values as low as 13 nM [1].

Cancer Research Tyrosine Kinase Inhibition Structure-Activity Relationship

Purity & Supply Consistency

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one is commercially available from multiple suppliers with stated minimum purities of 95% or 97% . In contrast, the 4-chloro analog is available at 95% purity , the 4-fluoro analog at 95% , and the 4-methyl analog at 95% . While purity specifications are similar, the brominated derivative's consistent availability across vendors ensures supply chain reliability. However, it is critical for procurement that the specific batch purity is verified via Certificate of Analysis, as impurities can significantly alter experimental outcomes.

Chemical Sourcing Quality Control Reproducibility

Suzuki-Miyaura Coupling Utility

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl/heteroaryl groups at the 4-position of the phenyl ring [1]. This reactivity is also applicable to the synthesis of more complex thiophene-containing heterocyclic scaffolds [2]. While similar halogenated analogs (e.g., chloro) also undergo cross-coupling, the bromine atom offers a distinct balance of reactivity and stability under coupling conditions. The acetyl group can be further modified (e.g., reduction, condensation) to generate additional functionality, making this compound a strategic intermediate for generating focused libraries of arylthiophene derivatives.

Organic Synthesis Cross-Coupling Medicinal Chemistry

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one: Application Scenarios


Tyrosine Kinase Inhibitor Development

As a member of the arylthiophene class, 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one is a rational starting point for developing novel tyrosine kinase (TK) inhibitors with potential anticancer activity. The electron-withdrawing and lipophilic 4-bromo substituent aligns with the favorable structural features identified in highly potent monocationic arylthiophenes (e.g., compound 4i, IC50 = 13 nM against TK) [1]. Researchers can modify the acetyl group to generate amidine or other cationic moieties, as seen in the study, to optimize cellular activity and selectivity. The compound's moderate LogP (4.0) suggests good cellular permeability, making it suitable for cell-based assays.

Halogen Bonding Probe

The presence of a polarizable bromine atom on the phenyl ring makes 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one a valuable tool for investigating halogen bonding interactions with biological targets. Its molecular weight (281.17 g/mol) and lipophilicity (LogP 4.0) are distinct from its chloro, fluoro, and methyl analogs, allowing researchers to systematically probe the contribution of halogen size, polarizability, and electronegativity to binding affinity and selectivity [2][3][4][5]. This compound can be incorporated into a focused library to elucidate halogen bonding preferences of protein targets.

Suzuki-Miyaura Coupling Reagent

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one is a robust substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or vinyl groups at the 4-position of the phenyl ring [6]. This reactivity is well-documented for 2-arylthiophene systems and provides a modular route to generate structurally diverse compound libraries. The acetyl group remains intact during coupling, offering a handle for further diversification (e.g., condensation with amines, reduction to alcohol) to rapidly explore chemical space around the arylthiophene core.

Organic Semiconductor Precursor

Thiophene derivatives, including 1-[5-(4-bromophenyl)thiophen-2-yl]ethan-1-one, are important building blocks for organic semiconductors used in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) [7]. The bromine atom provides a site for cross-coupling to extend π-conjugation or attach solubilizing chains, while the acetyl group can be modified to tune electronic properties. The compound's lipophilicity (LogP 4.0) suggests it can be processed into thin films for device fabrication.

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